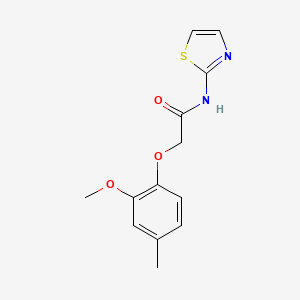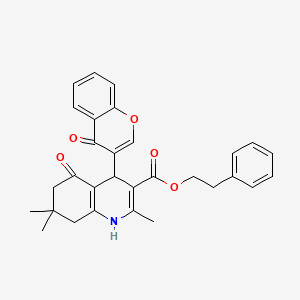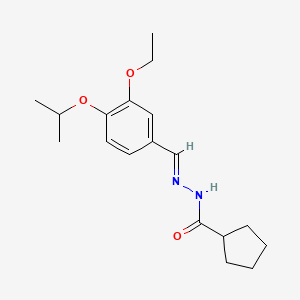
2-(2-methoxy-4-methylphenoxy)-N-1,3-thiazol-2-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxy-4-methylphenoxy)-N-1,3-thiazol-2-ylacetamide, also known as MTAA, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound is of interest due to its unique chemical structure and potential biological activity. In
Aplicaciones Científicas De Investigación
2-(2-methoxy-4-methylphenoxy)-N-1,3-thiazol-2-ylacetamide has been studied for its potential use in various scientific research applications. One area of interest is its potential anti-inflammatory activity. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in vitro and in vivo, suggesting that it may have potential as a therapeutic agent for inflammatory diseases.
This compound has also been studied for its potential use as an anti-cancer agent. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential as a chemotherapeutic agent.
Mecanismo De Acción
The exact mechanism of action of 2-(2-methoxy-4-methylphenoxy)-N-1,3-thiazol-2-ylacetamide is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that this compound inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Another proposed mechanism is that this compound induces cell cycle arrest and apoptosis through the activation of the p53 pathway.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, induce cell cycle arrest and apoptosis, and inhibit the growth of cancer cells. In vivo studies have shown that this compound can reduce inflammation and tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-methoxy-4-methylphenoxy)-N-1,3-thiazol-2-ylacetamide in lab experiments is its potential as a therapeutic agent for inflammatory diseases and cancer. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to optimize its use in these applications.
Direcciones Futuras
There are several future directions for research on 2-(2-methoxy-4-methylphenoxy)-N-1,3-thiazol-2-ylacetamide. One area of interest is further elucidating the mechanism of action to optimize its use as a therapeutic agent. Another area of interest is exploring its potential use in other disease models, such as autoimmune diseases and neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and humans.
Métodos De Síntesis
2-(2-methoxy-4-methylphenoxy)-N-1,3-thiazol-2-ylacetamide can be synthesized through a multi-step process starting with the reaction of 2-methoxy-4-methylphenol with thionyl chloride to form 2-chloro-4-methylphenol. This compound is then reacted with sodium azide to form 2-azido-4-methylphenol, which is then reacted with 2-bromoacetylthiazole to form the final product, this compound.
Propiedades
IUPAC Name |
2-(2-methoxy-4-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-9-3-4-10(11(7-9)17-2)18-8-12(16)15-13-14-5-6-19-13/h3-7H,8H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSONRQDQMBSVPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-[(4-chlorobenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B5022078.png)

![ethyl [5-(3-iodo-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5022095.png)
![1-methyl-5-({[3-(3-methyl-1H-pyrazol-1-yl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B5022102.png)

![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-(4-tert-butylphenoxy)acetamide](/img/structure/B5022111.png)

![N-(2-{[4-(ethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}ethyl)-N'-phenylurea](/img/structure/B5022130.png)

![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B5022144.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(2,6-dimethyl-4-nitrobenzene)](/img/structure/B5022149.png)
![N-methyl-1-(2-phenylethyl)-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5022156.png)
![4-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5022161.png)
![1-(4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B5022169.png)